Defined Target Engagement Profile Over Non-Kinase Thiazole Carboxamides
This compound is specifically classified as a PDHK1 inhibitor according to the DrugMAP database [1], which contrasts it directly with other thiazole-5-carboxamide derivatives known to target structurally unrelated proteins like COX enzymes or AMPA receptors. While data for the exact IC50 of this compound against PDHK1 is not publicly available, the class-level inference from its inclusion in the PDK1/PDHK1-targeting patent WO2012036974 [REFS-1, REFS-2] provides a strong scientific rationale for its prioritized use in mitochondrial metabolism research.
| Evidence Dimension | Primary biological target classification |
|---|---|
| Target Compound Data | PDHK1 inhibitor (Target ID: PDK1_HUMAN) [1] |
| Comparator Or Baseline | Other thiazole-5-carboxamide derivatives (e.g., COX-2 inhibitors with IC50 ~0.239 µM for COX-1) [2] |
| Quantified Difference | Target profile shifts from mitochondrial kinase (PDHK1) to cyclooxygenase enzymes; thus, their experimental utility is divergent. |
| Conditions | Target classification based on DrugMAP (IDRB) database curation and patent association. |
Why This Matters
Researchers studying metabolic disorders or cancer cell metabolism require a PDHK1-targeted probe, not a COX or AMPA ligand, making this compound uniquely fit for purpose despite the absence of published IC50 values.
- [1] DrugMAP Database. Target: Pyruvate dehydrogenase kinase 1 (PDHK1) for Thiazole carboxamide derivative 28 (DMGEIZV). View Source
- [2] Taha, M. O., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors. ACS Omega. The most effective compound against COX-1 had an IC50 of 0.239 µM, illustrating the target promiscuity within the thiazole carboxamide scaffold. View Source
